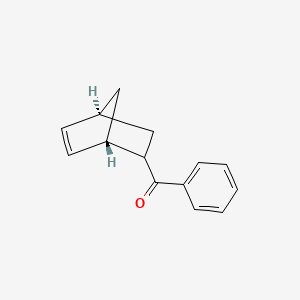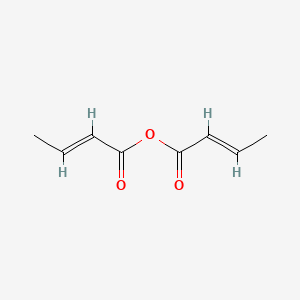
4,6-diamino-5-nitrosopyrimidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,4-dimethoxy-L-phenylalanine involves the modification of L-tyrosine. One common method includes the methylation of the hydroxy groups on the phenyl ring of L-tyrosine using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Analyse Des Réactions Chimiques
3,4-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dimethoxy-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies to understand the activity of aromatic amino acid decarboxylases.
Medicine: Research explores its potential role in developing treatments for neurological disorders due to its structural similarity to L-DOPA.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-L-phenylalanine involves its interaction with enzymes that typically act on L-tyrosine or L-DOPA. It can act as a competitive inhibitor or substrate for these enzymes, affecting the metabolic pathways involving aromatic amino acids . The molecular targets include aromatic amino acid decarboxylases and other related enzymes.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxy-L-phenylalanine is unique due to its specific methoxy substitutions on the phenyl ring. Similar compounds include:
L-DOPA (3,4-dihydroxy-L-phenylalanine): L-DOPA has hydroxy groups instead of methoxy groups and is a well-known treatment for Parkinson’s disease.
L-Tyrosine: The parent compound of 3,4-dimethoxy-L-phenylalanine, with hydroxy groups on the phenyl ring.
3,4-Dimethoxyphenylalanine: A similar compound with different stereochemistry.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of 3,4-dimethoxy-L-phenylalanine.
Propriétés
IUPAC Name |
4,6-diamino-5-nitrosopyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPVLXLKRTDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N=C1N)S)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)

![6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7771206.png)

![5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B7771218.png)

